molecular formula C12H17Cl2NO7Se B12784311 Pharanox selenate CAS No. 205988-96-1

Pharanox selenate

Cat. No.: B12784311
CAS No.: 205988-96-1
M. Wt: 437.1 g/mol
InChI Key: VRFIAMXUXRPFDP-UHFFFAOYSA-N
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Description

Pharanox selenate is a derivative of chloroethylaminophenylacetic acid, modified with selenium to enhance its antitumor properties. This compound has shown significant potential in experimental studies and is currently being introduced into clinical trials .

Preparation Methods

Pharanox selenate is synthesized by modifying the cytotoxic group of Pharanox with selenious acid. The synthetic route involves the reaction of Pharanox with selenious acid under controlled conditions to obtain the corresponding alkylating agent, this compound . Industrial production methods for this compound are still under development, as it is primarily used in experimental and clinical research settings.

Chemical Reactions Analysis

Pharanox selenate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include elemental selenium and modified derivatives of this compound.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

Selenium compounds, including selenate, exhibit significant anticancer properties. Research indicates that selenium nanoparticles (SeNPs), which include forms like selenate, can enhance the efficacy of cancer therapies. They have shown promise in targeting tumor cells while minimizing toxicity to healthy tissues. The mechanisms behind these effects include the induction of apoptotic cell death and cell cycle arrest, which are crucial for inhibiting tumor growth .

1.2 Anti-inflammatory Effects

Pharanox selenate has been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways and reduce oxidative stress, which is linked to various chronic diseases. Studies suggest that selenium supplementation can enhance the activity of glutathione peroxidase 1 (GPx-1), an important antioxidant enzyme that protects cells from oxidative damage .

1.3 Cardiovascular Health

Selenium's role in cardiovascular health is notable, particularly its potential to improve endothelial function in patients with coronary artery disease. Clinical trials have demonstrated that sodium selenite supplementation can increase GPx-1 activity in endothelial cells, suggesting a protective effect against cardiovascular events .

Agricultural Applications

2.1 Crop Enhancement

This compound has been utilized to enhance the nutritional quality of crops. Research shows that applying selenate to plants can increase selenium accumulation in edible parts, thereby improving their antioxidant properties and nutritional value . This biofortification can be particularly beneficial in regions where selenium deficiency is prevalent.

2.2 Stress Resistance

Selenium compounds have been found to improve plant resistance to abiotic stresses such as drought and salinity. The application of sodium selenate has been shown to enhance growth parameters and yield in various crops by mitigating stress effects .

Case Studies and Research Findings

StudyFocusFindings
Cancer TherapySeNPs showed enhanced targeting of tumor cells with reduced toxicity compared to traditional therapies.
Agricultural YieldApplication of selenate improved yield and nutritional quality in crops like wheat and soybeans.
Cardiovascular HealthSodium selenite increased GPx-1 activity in coronary artery disease patients, indicating potential cardiovascular benefits.

Mechanism of Action

Pharanox selenate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pharanox selenate is compared with other similar compounds, such as:

This compound stands out due to its selenium modification, which enhances its antitumor properties and reduces its teratogenic effects compared to its analogs .

Properties

CAS No.

205988-96-1

Molecular Formula

C12H17Cl2NO7Se

Molecular Weight

437.1 g/mol

IUPAC Name

4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;selenic acid

InChI

InChI=1S/C12H15Cl2NO3.H2O4Se/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H2,1,2,3,4)

InChI Key

VRFIAMXUXRPFDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].O[Se](=O)(=O)O

Origin of Product

United States

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